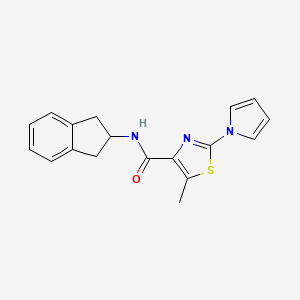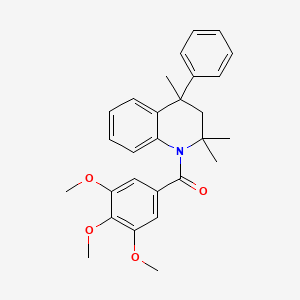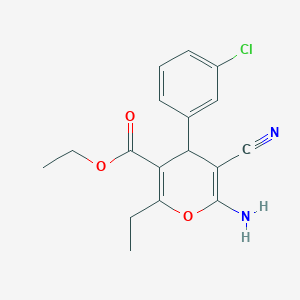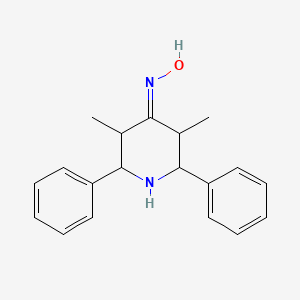![molecular formula C17H17F3N2O3S B5208728 N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]alaninamide](/img/structure/B5208728.png)
N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]alaninamide, also known as MTAA, is a chemical compound that has been extensively studied for its potential use in scientific research. MTAA is a small molecule that can be synthesized using various methods, and its mechanism of action has been investigated in great detail. In
Mechanism of Action
N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]alaninamide inhibits the activity of bromodomains by binding to a specific pocket on the protein surface. This binding prevents the protein from interacting with other molecules, thereby inhibiting its activity. The binding of this compound to bromodomains has been studied using various techniques, including X-ray crystallography and nuclear magnetic resonance spectroscopy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating its potential use as an anti-cancer agent. This compound has also been shown to reduce inflammation in animal models of inflammatory diseases, indicating its potential use as an anti-inflammatory agent. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease, indicating its potential use as a cognitive enhancer.
Advantages and Limitations for Lab Experiments
N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]alaninamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for use. It has also been extensively studied, and its mechanism of action has been well-characterized. However, there are also limitations to its use. This compound has low solubility in aqueous solutions, which can limit its use in certain experiments. In addition, its potency and selectivity for bromodomains may vary depending on the specific bromodomain being studied.
Future Directions
There are several future directions for research involving N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]alaninamide. One direction is to investigate its potential therapeutic use in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to study its selectivity for different bromodomains, which may lead to the development of more specific inhibitors. Finally, the development of more soluble forms of this compound may expand its use in various experiments.
Synthesis Methods
N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]alaninamide can be synthesized using various methods, but the most common one involves the reaction of N-(4-methylphenyl)sulfonyl-2,2,2-trifluoroacetamide with 2-bromo-4'-trifluoromethylacetophenone. This reaction results in the formation of this compound, which can be purified using column chromatography. Other methods of synthesis have also been reported, including the use of palladium-catalyzed coupling reactions.
Scientific Research Applications
N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]alaninamide has been extensively studied for its potential use in scientific research. It has been shown to inhibit the activity of a family of proteins called bromodomains, which are involved in the regulation of gene expression. Bromodomains have been implicated in various diseases, including cancer, inflammation, and neurological disorders. Therefore, this compound has the potential to be used as a tool compound to study the role of bromodomains in disease.
properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-[2-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3S/c1-11-7-9-13(10-8-11)26(24,25)22-12(2)16(23)21-15-6-4-3-5-14(15)17(18,19)20/h3-10,12,22H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDJEXYFVMIUMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B5208667.png)

![2-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5208694.png)
![N-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5208702.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5208714.png)
![4-bromo-N-{3-[(4-methoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B5208718.png)
![2-{2-[4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5208719.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(methylthio)acetyl]-4-piperidinyl}propanamide](/img/structure/B5208723.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-2-pyridinamine](/img/structure/B5208730.png)

